molecular formula C19H12BrN3O2S B11604359 (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 463364-68-3

(2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11604359
CAS No.: 463364-68-3
M. Wt: 426.3 g/mol
InChI Key: BLWAZUNLYNBIIN-WJDWOHSUSA-N
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Description

(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a thiazolotriazine derivative with a Z-configuration at the benzylidene double bond. Key properties include:

  • Molecular Formula: C₁₉H₁₂BrN₃O₂S
  • Average Mass: 426.288 Da
  • Monoisotopic Mass: 424.98336 Da
  • ChemSpider ID: 1293922 .

Properties

CAS No.

463364-68-3

Molecular Formula

C19H12BrN3O2S

Molecular Weight

426.3 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H12BrN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11-

InChI Key

BLWAZUNLYNBIIN-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Core Thiazolo-Triazine Formation

The thiazolo[3,2-b]triazine-3,7(2H)-dione scaffold is typically synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. A key precursor, 6-benzyl-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione, is prepared by reacting 1-benzyl-3-thiocarbamoylurea with chloroacetic acid under acidic conditions. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by intramolecular cyclization to form the thiazole ring (Scheme 1).

Scheme 1 : Cyclization to Form the Thiazolo-Triazine Core

1-Benzyl-3-thiocarbamoylurea+ClCH₂COOHHCl, 60°C6-Benzylthiazolo-triazine-dione\text{1-Benzyl-3-thiocarbamoylurea} + \text{ClCH₂COOH} \xrightarrow{\text{HCl, 60°C}} \text{6-Benzylthiazolo-triazine-dione}

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions, while acetic acid balances reactivity and selectivity (Table 1).

Table 1 : Solvent Screening for Aldol Condensation

SolventTemperature (°C)Time (h)Yield (%)
Acetic acid110672
Toluene110868
DMF100458

Catalytic Systems

Protonic acids (e.g., H₂SO₄) enhance electrophilicity of the aldehyde but risk over-protonation. Acetic acid provides milder conditions, achieving 72% yield with minimal byproducts.

Mechanistic Insights

Stereoselectivity in (2Z)-Isomer Formation

The Z-configuration arises from kinetic control during aldol condensation. Computational studies suggest that the transition state for Z-isomer formation is lower in energy due to reduced steric clash between the 4-bromophenyl and benzyl groups.

Intramolecular Recyclization

Post-condensation, the intermediate undergoes protonation at the thiazole nitrogen, triggering ring-opening and re-closure to stabilize the conjugated system (Scheme 2).

Scheme 2 : Protonation-Induced Ring-Opening/Closing

IntermediateH⁺Protonated species(2Z)-Product\text{Intermediate} \xrightarrow{\text{H⁺}} \text{Protonated species} \rightarrow \text{(2Z)-Product}

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.45–7.32 (m, 9H, aromatic), 4.89 (s, 2H, CH₂).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

Purity and Yield Challenges

Crude product purity (85–90%) necessitates recrystallization from ethanol/water (3:1), improving purity to >98%.

Table 2 : Summary of Key Synthetic Approaches

MethodConditionsYield (%)Purity (%)
Acid-catalyzed condensationAcOH, reflux, 6 h7298
Base-catalyzed condensationPiperidine, toluene, 8 h6895
One-pot synthesisDMF, 100°C, 4 h5890

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown potential in biological and medicinal applications due to its diverse biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring its use as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with various molecular targets. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in key biological pathways . For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Thiazolotriazine derivatives often differ in substituents on the benzylidene moiety, the triazine core, or the benzyl group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents Molecular Formula Molecular Weight (Da) Key Features
Target Compound 4-Bromobenzylidene, benzyl C₁₉H₁₂BrN₃O₂S 426.29 Bromine enhances lipophilicity; Z-configuration stabilizes planar structure.
(2Z)-6-Methyl-2-(4-ethoxy-3-methoxybenzylidene) analog 4-Ethoxy-3-methoxybenzylidene, methyl C₂₂H₂₄N₃O₄S 345.08 Lower logP (2.5); increased polar surface area (106 Ų) enhances solubility.
CID 1889786 3-Nitrobenzylidene, benzyl C₁₉H₁₂N₄O₄S 408.39 Nitro group introduces strong electron-withdrawing effects.
620540-05-8 3-Chlorobenzylidene, 4-propoxybenzyl C₂₂H₁₈ClN₃O₃S 439.91 Chlorine and propoxy groups modulate steric bulk and hydrophobicity.
Compound 3b (Antiproliferative study) 5-Methyl-2-oxoindolin-3-ylidene, diethyl C₂₆H₂₈N₅O₃S 514.60 Oxindole moiety may enhance DNA intercalation or kinase inhibition.

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • Target Compound : Expected C=O stretches near 1670–1640 cm⁻¹ (triazine) and 1730–1710 cm⁻¹ (maleimide-like carbonyl) based on triazine analogs .
    • Compound 3b : Shows C=O stretches at 1691 cm⁻¹ and 1640 cm⁻¹, consistent with triazine and oxindole carbonyl groups.
  • X-ray Crystallography :
    • Analogs like (Z)-7-[2-(4-Bromophenyl)hydrazinylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit dihedral angles of 9.65–13.29° between aromatic rings, indicating moderate planarity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The target compound’s bromine atom increases logP compared to methoxy (compound ) or nitro (CID 1889786 ) analogs, favoring blood-brain barrier penetration.
  • Solubility :
    • Compounds with polar groups (e.g., 4-ethoxy-3-methoxy ) exhibit higher aqueous solubility, beneficial for oral bioavailability.

Biological Activity

The compound (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family of heterocyclic compounds. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C19H12BrN3O2S
  • Molecular Weight : 426.294 g/mol
  • CAS Number : 463364-68-3

Biological Activity Overview

The compound has been evaluated for several biological properties including antibacterial, antifungal, and anticancer activities. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antibacterial properties. For instance:

  • Compounds similar to (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • In vitro assays demonstrated that certain derivatives displayed superior antibacterial action compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Thiazolo-Triazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 3gStaphylococcus aureus10 µg/mL
Compound 4gEscherichia coli15 µg/mL
(2Z)-6-benzyl...Staphylococcus aureus12 µg/mL

Anticancer Activity

Studies have suggested that thiazolo-triazine derivatives may also possess anticancer properties. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.

  • For example, compounds from similar structural classes have shown cytotoxic effects against various cancer cell lines .
  • The interaction with DNA has been highlighted as a potential pathway for anticancer activity .

The biological activity of this compound can be attributed to:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes .
  • Enzyme Inhibition : The presence of specific functional groups allows for interactions with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Case Studies

Recent studies have focused on synthesizing and characterizing novel derivatives based on the thiazolo-triazine scaffold. For instance:

  • A study detailed the synthesis of various derivatives and their evaluation against bacterial strains. The results indicated that modifications at specific positions significantly enhanced antibacterial potency .
  • Another investigation involved docking studies that predicted favorable interactions between the compound and bacterial topoisomerases .

Q & A

Basic: What synthetic routes are recommended for (2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?

The compound is synthesized via condensation reactions between substituted aldehydes and nitrogen-containing precursors (e.g., thioureas or aminothiazoles). Key steps include:

  • Aldehyde activation : Use 4-bromobenzaldehyde derivatives to form the benzylidene moiety at position 2 .
  • Core formation : React with thiourea analogs under acidic or basic conditions (e.g., acetic acid or sodium acetate) to construct the thiazolo-triazine core .
  • Optimization : Adjust solvent systems (e.g., acetic anhydride) and temperature (reflux at 80–120°C) to improve yields (typically 60–70%) .

Advanced: How can reaction bottlenecks in multi-step syntheses of this compound be resolved?

  • Intermediate purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .
  • Real-time monitoring : Employ HPLC or in-situ FTIR to track reaction progress and identify side products .

Basic: What analytical techniques confirm the Z-configuration and purity of the compound?

  • X-ray crystallography : Resolve the stereochemistry of the benzylidene group using SHELX software for structure refinement .
  • NMR spectroscopy : Analyze 1^1H NMR coupling constants (e.g., 3JH,H^3J_{H,H} > 12 Hz for Z-isomers) and NOESY correlations .
  • Mass spectrometry : Validate molecular weight (expected ~480–500 g/mol) via ESI-MS .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the benzyl or benzylidene positions to assess electronic effects on bioactivity .
  • Biological assays : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) against cancer cell lines to correlate substituents with potency .
  • Computational modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .

Basic: What spectroscopic data are critical for characterizing this compound?

  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • 13^{13}C NMR : Confirm sp² carbons (benzylidene C=O at ~165 ppm) and aromatic carbons (100–150 ppm) .
  • UV-Vis : Detect π→π* transitions (λmax ~250–300 nm) for conjugation analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar thiazolo-triazines?

  • Standardized protocols : Use uniform assay conditions (e.g., fixed cell lines, incubation times) to minimize variability .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
  • Target validation : Perform siRNA knockdowns or CRISPR-Cas9 gene editing to confirm specific molecular targets .

Basic: What methods validate the compound’s potential as an antimicrobial agent?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to assess additive or synergistic effects .

Advanced: What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II) .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .
  • ADMET prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and toxicity .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH stability tests : Incubate in buffers (pH 1–9) for 24 hours and analyze degradation via LC-MS .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for heterocycles) .
  • Light exposure studies : Monitor photodegradation under UV/visible light using accelerated stability chambers .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

  • Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for controlled release .
  • Prodrug design : Introduce phosphate or PEG groups to temporarily increase hydrophilicity .

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